DHCR7 Inhibitory Potency: Direct Comparison to the Potent Teratogen AY9944
1-[(2,3-Dichlorophenyl)methyl]piperazine, as the common metabolite 2,3-dichlorophenyl piperazine (2,3-DCPP), inhibits DHCR7 activity at concentrations that are directly comparable to those of the well-characterized, potent teratogen AY9944 [1]. This establishes a clear and quantifiable benchmark for its biological activity, placing it in the same potency class as a recognized small-molecule inhibitor of this enzyme.
| Evidence Dimension | DHCR7 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Inhibits DHCR7 activity at concentrations comparable to AY9944 |
| Comparator Or Baseline | AY9944 (IC50 = 13 nM ) |
| Quantified Difference | Comparable inhibitory activity (exact IC50 for target compound not specified, but stated as comparable in primary literature) |
| Conditions | Cell culture incubations (specific cell line not detailed in abstract) |
Why This Matters
This direct comparison to a known inhibitor with a defined IC50 provides a critical reference point for researchers designing studies on cholesterol biosynthesis pathways and for evaluating the off-target effects of aripiprazole and cariprazine.
- [1] Genaro-Mattos TC, et al. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicol Appl Pharmacol. 2018;349:21-28. View Source
